2-thioacetyl MAGE

Vue d'ensemble

Description

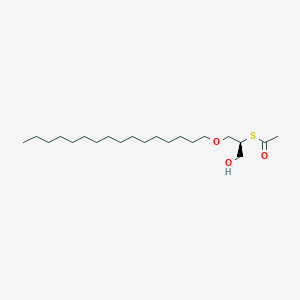

Le 2-thioacétyl MAGE, également connu sous le nom de S-[2-(hexadécyloxy)-1-(hydroxyméthyl)éthyl] éthanethioate, est un composé chimique de formule moléculaire C21H42O3S et de masse moléculaire 374,62 g/mol . Ce composé est caractérisé par la présence d'un groupe thioester et d'une longue chaîne alkyle, ce qui en fait un substrat unique pour diverses applications biochimiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-thioacétyl MAGE implique la réaction de l'acide éthanethioïque avec un dérivé alcoolique spécifique, à savoir le 2-(hexadécyloxy)-1-(hydroxyméthyl)éthanol . La réaction se produit généralement dans des conditions douces, souvent en présence d'un catalyseur pour faciliter le processus d'estérification. La réaction peut être représentée comme suit :

Acide éthanethioïque+2-(hexadécyloxy)-1-(hydroxyméthyl)éthanol→2-thioacétyl MAGE+Eau

Méthodes de production industrielle

La production industrielle de 2-thioacétyl MAGE suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la cohérence et la qualité du produit final. La réaction est généralement effectuée dans de grands réacteurs avec une surveillance continue de la température, de la pression et du pH pour optimiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-thioacétyl MAGE subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thioester peut être oxydé pour former des sulfoxydes ou des sulfones dans des conditions spécifiques.

Réduction : Le groupe thioester peut être réduit pour former des thiols.

Substitution : La chaîne alkyle peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle terminal.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols.

Substitution : Dérivés halogénés et autres produits substitués.

Applications de recherche scientifique

Le 2-thioacétyl MAGE est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine . Voici quelques-unes de ses applications notables :

Essais biochimiques : Il sert de substrat colorimétrique pour l'enzyme 2-acétyl monoacylglycéryl éther hydrolase (KIAA1363), qui est essentielle à la survie et à la prolifération de nombreuses lignées cellulaires cancéreuses.

Recherche sur le cancer : Le composé est utilisé pour étudier le rôle des voies de signalisation des lipides éthers dans le cancer et pour effectuer des études d'activité/d'inhibition de KIAA1363.

Biochimie des lipides : Il est utilisé dans la recherche sur les lipides pour comprendre les rôles de divers lipides dans les processus biologiques et les maladies.

Mécanisme d'action

Le mécanisme d'action du 2-thioacétyl MAGE implique son interaction avec l'enzyme KIAA1363. Le composé agit comme un substrat pour cette enzyme, qui catalyse l'hydrolyse de la liaison thioester, libérant un groupe thiol libre . Cette activité enzymatique est cruciale pour la régulation des voies de signalisation des lipides éthers, qui jouent un rôle important dans la survie et la prolifération des cellules cancéreuses .

Applications De Recherche Scientifique

2-thioacetyl MAGE is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:

Biochemical Assays: It serves as a colorimetric substrate for the enzyme 2-acetyl monoacylglyceryl ether hydrolase (KIAA1363), which is critical for the survival and proliferation of many cancer cell lines.

Cancer Research: The compound is used to study the role of ether lipid signaling pathways in cancer and to perform activity/inhibition studies of KIAA1363.

Lipid Biochemistry: It is employed in lipid research to understand the roles of various lipids in biological processes and diseases.

Mécanisme D'action

The mechanism of action of 2-thioacetyl MAGE involves its interaction with the enzyme KIAA1363. The compound acts as a substrate for this enzyme, which catalyzes the hydrolysis of the thioester bond, releasing a free thiol group . This enzymatic activity is crucial for the regulation of ether lipid signaling pathways, which play a significant role in cancer cell survival and proliferation .

Comparaison Avec Des Composés Similaires

Le 2-thioacétyl MAGE peut être comparé à d'autres composés similaires, tels que :

2-acétyl monoacylglycéryl éther (2-acétyl MAGE) : Contrairement au 2-thioacétyl MAGE, ce composé ne possède pas de groupe thioester et a des propriétés biochimiques différentes.

S-acétylglutathion : Ce composé contient également un groupe thioester, mais il a une structure et une fonction différentes.

La spécificité du 2-thioacétyl MAGE réside dans son interaction spécifique avec KIAA1363 et son rôle dans la recherche sur le cancer, ce qui en fait un outil précieux pour l'étude des voies de signalisation des lipides éthers .

Activité Biologique

2-Thioacetyl MAGE (S-[2-(hexadecyloxy)-1-(hydroxymethyl)ethyl] ethanethioate) is a thioester compound with significant biological relevance, particularly in cancer research. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical assays and therapeutic investigations.

- Molecular Formula : C21H42O3S

- Molecular Weight : 374.62 g/mol

- CAS Number : 112014-15-0

This compound primarily acts as a substrate for the enzyme KIAA1363 (also known as neutral cholesterol ester hydrolase 1). This enzyme plays a crucial role in lipid metabolism and is highly expressed in various cancer cell lines. The hydrolysis of the thioester bond by KIAA1363 releases a free thiol group, which can participate in further biochemical reactions .

Enzymatic Interaction

The interaction of this compound with KIAA1363 has been extensively studied, highlighting its potential in cancer therapy:

- Substrate for KIAA1363 : The compound serves as a colorimetric substrate for KIAA1363, facilitating the study of ether lipid signaling pathways involved in cancer progression.

- Inhibition Studies : Research has demonstrated that inhibiting KIAA1363 can alter cancer cell survival, suggesting that this compound may be used to investigate therapeutic strategies targeting lipid metabolism in tumors .

Case Studies

Several case studies have explored the biological effects of this compound:

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have shown that treatment with this compound leads to altered lipid profiles and reduced proliferation rates, indicating its potential as an anti-cancer agent.

- In Vivo Models : Animal studies have demonstrated that administration of this compound can inhibit tumor growth by modulating lipid metabolism pathways linked to KIAA1363 activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| This compound | Thioester | Substrate for KIAA1363 | Specific interaction with cancer cells |

| 2-Acetyl MAGE | Ester | Lipid metabolism | Lacks thioester group |

| S-Acetylglutathione | Thioester | Antioxidant activity | Different structural properties |

Research Findings

Recent research findings emphasize the importance of this compound in understanding lipid signaling:

- Lipid Biochemistry : Studies indicate that this compound aids in elucidating the roles of ether lipids in cellular processes and diseases.

- Cancer Therapeutics : Ongoing investigations are exploring its potential as a therapeutic agent targeting KIAA1363 in various cancers, particularly those characterized by dysregulated lipid metabolism .

Propriétés

IUPAC Name |

S-[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNRNWWBXZOALQ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440190 | |

| Record name | 2-thioacetyl MAGE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112014-15-0 | |

| Record name | 2-thioacetyl MAGE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.